molecular formula C40H60O12 B1250826 Avermectin B2b monosaccharide

Avermectin B2b monosaccharide

Cat. No. B1250826
M. Wt: 732.9 g/mol
InChI Key: YIPLIYLHPUXRMG-XUSSLDSFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avermectin B2b monosaccharide is a glycoside.

Scientific Research Applications

Overview of Avermectin B2b Monosaccharide

Avermectin B2b monosaccharide is a component of the avermectins, a group of drugs naturally occurring from the fermentation of Streptomyces avermitilis. These compounds, including avermectin B2b monosaccharide, are known for their applications in pest and parasitic worm control due to their anthelmintic and insecticidal properties. Beyond these uses, avermectins also exhibit potential in anticancer, anti-diabetic, antiviral, and antifungal treatments, as well as for several metabolic disorders (Batiha et al., 2020).

Biosynthesis and Modification

A key element in avermectin research is the understanding of its biosynthesis. For example, the biosynthetic pathway of TDP-β-l-oleandrose, the sugar donor of Avermectin, has been explored, offering insights into the creation of avermectin B2b monosaccharide and its derivatives. This knowledge is crucial for the development of novel avermectin compounds with enhanced properties (Tang et al., 2020). Similarly, the study of spiroketal formation and modification in avermectin biosynthesis, involving AveC's dual activity, sheds light on the creation of the spiroketal moiety, a critical component of avermectins including the B2b monosaccharide (Sun et al., 2013).

Production Enhancement

Efforts to enhance the production of avermectins, including the B2b monosaccharide, are also a significant research area. For instance, strategies to increase avermectin production involve manipulating genes like aveC, which plays a crucial role in biosynthesis. By altering such genes, researchers aim to improve the efficiency and yield of avermectin production, which has implications for both pharmaceutical and agricultural applications (Stutzman-Engwall et al., 2003).

Application in Drug Discovery

The structural modification and characterization of avermectin derivatives, including the B2b monosaccharide, are essential in the development of new drugs with improved efficacy and safety profiles. This research is fundamental in expanding the therapeutic applications of avermectins beyond their traditional uses (Pitterna et al., 2009).

properties

Product Name

Avermectin B2b monosaccharide

Molecular Formula

C40H60O12

Molecular Weight

732.9 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C40H60O12/c1-20(2)35-24(6)30(41)18-39(52-35)17-28-15-27(51-39)13-12-22(4)36(50-32-16-31(46-8)34(43)25(7)48-32)21(3)10-9-11-26-19-47-37-33(42)23(5)14-29(38(44)49-28)40(26,37)45/h9-12,14,20-21,24-25,27-37,41-43,45H,13,15-19H2,1-8H3/b10-9+,22-12+,26-11+/t21-,24-,25-,27+,28-,29-,30-,31-,32-,33+,34-,35+,36-,37+,39-,40+/m0/s1

InChI Key

YIPLIYLHPUXRMG-XUSSLDSFSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C[C@@H]([C@@H]([C@H](O6)C(C)C)C)O)O

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)CC(C(C(O6)C(C)C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin B2b monosaccharide
Reactant of Route 2
Avermectin B2b monosaccharide
Reactant of Route 3
Avermectin B2b monosaccharide
Reactant of Route 4
Avermectin B2b monosaccharide
Reactant of Route 5
Avermectin B2b monosaccharide
Reactant of Route 6
Avermectin B2b monosaccharide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.